molecular formula C17H18N4OS B2931244 3-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine CAS No. 577790-48-8

3-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B2931244
CAS No.: 577790-48-8
M. Wt: 326.42
InChI Key: NICDIWMXKHUYRK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine (RN: 577790-48-8) is a 1,2,4-triazole derivative with a molecular formula of C₁₇H₁₈N₄OS. Its structure features a 4-methoxyphenyl group at position 3 and a 2-methylbenzylsulfanyl substituent at position 5 of the triazole core (). This compound is part of a broader class of triazole-based molecules studied for their pharmacological activities, including antimicrobial and enzyme inhibitory effects ().

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12-5-3-4-6-14(12)11-23-17-20-19-16(21(17)18)13-7-9-15(22-2)10-8-13/h3-10H,11,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICDIWMXKHUYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577790-48-8
Record name 3-(4-METHOXYPHENYL)-5-((2-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H18N4OS
  • Molecular Weight : 326.41 g/mol
  • SMILES : CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC=C(C=C3)OC

The structure includes a 4-methoxyphenyl group and a sulfanyl moiety, which are significant for its biological activity.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated for its activity against various bacterial strains.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The compound showed notable activity against Gram-positive bacteria like Staphylococcus aureus, while its effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa was comparatively lower.

The mechanism by which triazole compounds exert their antibacterial effects often involves the inhibition of key bacterial enzymes or pathways. For instance, the presence of the triazole ring has been linked to interference with DNA synthesis and cell wall integrity in bacteria.

Case Study: Inhibition of DNA Gyrase

A study demonstrated that derivatives of triazoles inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. The introduction of specific substituents on the triazole ring can enhance binding affinity to this target, leading to increased antibacterial potency.

Anticancer Activity

In addition to antimicrobial properties, triazole derivatives have shown promise in cancer research. The compound's structural features suggest potential activity against various cancer cell lines.

Table 2: Anticancer Activity of Related Triazole Compounds

CompoundCancer Cell Line TestedIC50 (µM)
This compoundHeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM

These findings indicate that the compound may inhibit cell proliferation in certain cancer types, although further studies are needed to elucidate its full potential and mechanisms involved.

Structure-Activity Relationship (SAR)

Research indicates that modifications on the triazole ring and the phenyl substituents significantly influence biological activity. For instance:

  • Methoxy groups enhance solubility and bioavailability.
  • Sulfanyl groups are crucial for antimicrobial activity due to their ability to form reactive species that can disrupt cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of 3-(alkyl/arylsulfanyl)-5-aryl-4H-1,2,4-triazol-4-amines. Key structural analogues and their comparative features are outlined below:

Key Observations:

Substituent Effects on Bioactivity: The introduction of halogenated benzyl groups (e.g., 4-F, 3-Cl-4-F) significantly enhances enzyme inhibitory activity. For example, compound 3b (3-Cl-4-F substitution) exhibits potent tyrosinase inhibition (IC₅₀: 2.8 µM), attributed to π-π stacking and halogen bonding with the enzyme’s active site .

Synthetic Yields and Physicochemical Properties: Halogenated derivatives (e.g., 3b) often achieve higher yields (up to 100%) compared to non-halogenated analogues (e.g., compound 7: 39% yield), likely due to optimized reaction conditions for electrophilic benzyl halides . Melting points correlate with substituent polarity; fluorinated compounds (e.g., 3b: 164–165°C) exhibit lower melting points than non-fluorinated analogues (e.g., 7: 186–187°C) .

Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring enhance binding affinity to tyrosinase, while electron-donating groups (e.g., OCH₃) may reduce activity but improve solubility .
  • The pyridinyl group at position 5 (e.g., in 3b and 7) contributes to hydrogen bonding with enzyme residues, a feature absent in the target compound’s 4-methoxyphenyl group .

Data Tables

Table 2: NMR Chemical Shift Comparison (δ, ppm)

Compound CH₂ (S-Benzyl) Aromatic Protons (Ar-H) NH₂
3-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine Not reported Not reported Not reported
3-[(3-Chloro-4-fluorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (3b) 4.46 (s) 7.13–8.71 (m) 6.21 (s)
3-((4-Fluorobenzyl)thio)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (7) 4.44 (s) 7.13–8.71 (m) 6.21 (s)

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